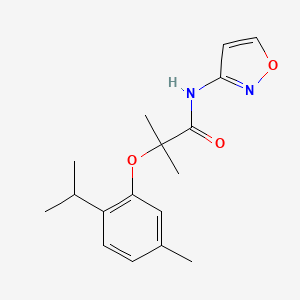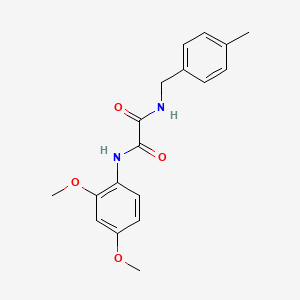![molecular formula C13H16LiNO4 B4928227 lithium 3-[(4-propoxybenzoyl)amino]propanoate](/img/structure/B4928227.png)
lithium 3-[(4-propoxybenzoyl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 3-[(4-propoxybenzoyl)amino]propanoate, also known as PBA lithium, is a chemical compound that has gained attention in recent years for its potential therapeutic applications. It is a derivative of propionic acid and has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties.
作用機序
The mechanism of action of lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium is not fully understood, but it is believed to work through multiple pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. This inhibition leads to increased expression of genes that are involved in anti-inflammatory and neuroprotective pathways. lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose and lipid metabolism and has been linked to anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium has been found to have neuroprotective effects by promoting the growth and survival of neurons and reducing the production of toxic proteins.
実験室実験の利点と制限
Lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has also been found to have low toxicity and is well-tolerated by cells and animals. However, there are also limitations to its use in lab experiments. lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium is a relatively new compound, and there is still much to be learned about its mechanism of action and potential therapeutic applications. Additionally, its effects may vary depending on the cell or animal model used, and more research is needed to determine its efficacy in humans.
将来の方向性
There are several future directions for research on lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium. One area of interest is its potential use in the treatment of neurodegenerative diseases. More research is needed to determine its efficacy in animal models of these diseases and to determine the optimal dosage and administration route for human use. Additionally, lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium may have potential applications in the treatment of inflammatory diseases and cancer. Further research is needed to determine its efficacy in these areas and to identify any potential side effects or limitations.
合成法
Lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium is synthesized through a process of esterification and amidation. Propionic acid is reacted with 4-propoxybenzoyl chloride to form 4-propoxybenzoyl propionate. This intermediate is then reacted with lithium hydroxide to form lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium.
科学的研究の応用
Lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium has been found to have neuroprotective properties and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
lithium;3-[(4-propoxybenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.Li/c1-2-9-18-11-5-3-10(4-6-11)13(17)14-8-7-12(15)16;/h3-6H,2,7-9H2,1H3,(H,14,17)(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQRQWJZORRDFC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCOC1=CC=C(C=C1)C(=O)NCCC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16LiNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5343056 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4928146.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4928148.png)
![2-bromo-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4928154.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4928163.png)
![(3aS*,5S*,9aS*)-2-(2-methylbenzyl)-5-(2-thienyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4928169.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928177.png)
![4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)](/img/structure/B4928185.png)
![4-isopropyl-6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B4928195.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4928196.png)
![5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4928200.png)
![2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4928210.png)
![2-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4928214.png)

